5-(difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole

Lipophilicity Drug design Physicochemical property

5-(Difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole is a disubstituted 1,2,4-triazole small molecule (C6H9F2N3, MW 161.15 g/mol) bearing a difluoromethyl group at the 5-position and an isopropyl group at the 3-position. The compound is commercially available as a research chemical, typically at ≥95% purity, and is catalogued as a heterocyclic building block for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C6H9F2N3
Molecular Weight 161.15 g/mol
CAS No. 1251034-69-1
Cat. No. B1491380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole
CAS1251034-69-1
Molecular FormulaC6H9F2N3
Molecular Weight161.15 g/mol
Structural Identifiers
SMILESCC(C)C1=NNC(=N1)C(F)F
InChIInChI=1S/C6H9F2N3/c1-3(2)5-9-6(4(7)8)11-10-5/h3-4H,1-2H3,(H,9,10,11)
InChIKeyIOIXQNULIKCUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole (CAS 1251034-69-1) – Core Scaffold Identity and Procurement Baseline


5-(Difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole is a disubstituted 1,2,4-triazole small molecule (C6H9F2N3, MW 161.15 g/mol) bearing a difluoromethyl group at the 5-position and an isopropyl group at the 3-position [1]. The compound is commercially available as a research chemical, typically at ≥95% purity, and is catalogued as a heterocyclic building block for medicinal chemistry and agrochemical discovery programs [2]. Its structural features – a hydrogen-bond-capable triazole N–H, a lipophilic isopropyl substituent, and a metabolically resilient CHF2 moiety – position it within a well-precedented class of fluorinated azoles used as bioisosteres and fragment hits. However, the absence of published head-to-head biological profiling against close analogs means that selection decisions must rely on physicochemical differentiation and class-level structure–activity relationship (SAR) expectations rather than on target-specific potency comparisons.

Why Generic 1,2,4-Triazole Substitution Fails for 5-(Difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole (CAS 1251034-69-1)


Simple replacement of the 5-difluoromethyl or 3-isopropyl substituents with other alkyl or haloalkyl groups can profoundly alter the pharmacokinetic, physicochemical, and target-engagement profile of 1,2,4-triazole scaffolds [1]. The CHF2 group offers a unique hydrogen-bond donor capacity (similar to an alcohol or thiol) that is absent in CF3, CH3, or Cl analogs, while its moderate electron-withdrawing character and metabolic resistance to oxidative defluorination differ substantially from those of a methyl or trifluoromethyl group [2]. The isopropyl group provides steric bulk and lipophilicity distinct from linear propyl, cyclopropyl, or tert-butyl replacements, affecting both binding-pocket complementarity and logD. Consequently, two 1,2,4-triazoles that appear interchangeable on a catalog page can exhibit divergent solubility, permeability, CYP inhibition, and in vivo clearance, making blind substitution a high-risk procurement strategy without compound-specific comparative data [3].

Quantitative Evidence Guide: 5-(Difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole (CAS 1251034-69-1) Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 of 5-(Difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole vs. Methyl and Trifluoromethyl Analogs

The computed XLogP3 for 5-(difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole is 1.8 [1]. This places its lipophilicity between that of the hypothetical 5-methyl analog (estimated XLogP3 ~1.3–1.5) and the 5-trifluoromethyl analog (estimated XLogP3 ~2.2–2.5) [2]. The incremental lipophilicity of CHF2 over CH3 (ΔlogP ≈ +0.3 to +0.5) can improve membrane permeability while the reduction relative to CF3 (ΔlogP ≈ −0.4 to −0.7) may decrease phospholipidosis risk and off-target binding [3]. No experimentally measured logD values were found in the public domain for the target compound, so these comparisons rely on computed properties and class-level trends.

Lipophilicity Drug design Physicochemical property

Hydrogen-Bond Donor Capacity: CHF2 as a Surrogate for OH/SH in 5-(Difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole

The difluoromethyl group can act as a weak hydrogen-bond donor (A values comparable to alcohols and thiols in some contexts), a property not shared by CH3, CF3, or Cl substituents [1]. In the context of 5-substituted 1,2,4-triazoles, this means 5-(difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole may engage in hydrogen-bond interactions with protein backbones or active-site residues that are precluded for 5-methyl or 5-trifluoromethyl analogs. This property has been exploited in medicinal chemistry to improve target binding while retaining metabolic stability advantages over hydroxyl-containing analogs [2]. No direct binding data are available for the target compound, so this differentiation is inferred from the well-characterized behavior of the CHF2 group in other heterocyclic systems.

Bioisostere Hydrogen bonding Metabolic stability

Metabolic Stability Advantage of the Difluoromethyl Group over Methyl in 1,2,4-Triazoles

The CHF2 group is significantly more resistant to cytochrome P450-mediated oxidative metabolism than a CH3 group because the C–H bond in CHF2 is strengthened by the electron-withdrawing fluorine atoms (bond dissociation energy ~101 kcal/mol vs. ~96 kcal/mol for CH3–C) [1]. In matched molecular pair analyses across multiple series, replacement of a benzylic or heteroaryl methyl with CHF2 reduced intrinsic clearance in human liver microsomes by 2- to 10-fold [2]. Although no microsomal stability data are publicly available for 5-(difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole itself, the class-level trend strongly suggests that it will exhibit superior metabolic stability compared to the corresponding 5-methyl analog. The isopropyl group at the 3-position may also influence metabolism, but the dominant stability determinant is expected to be the 5-CHF2 substituent.

Metabolic stability CYP oxidation Microsomal clearance

Steric and Conformational Differentiation: 3-Isopropyl vs. 3-Propyl and 3-Cyclopropyl Analogs

The 3-isopropyl group of the target compound introduces a branched, moderately bulky substituent (Taft Es ~−0.47) that is more compact than tert-butyl (Es ~−1.54) but significantly larger than ethyl (Es ~−0.07) or linear propyl [1]. This steric profile can fill hydrophobic pockets that are too small for tert-butyl but require more bulk than ethyl or n-propyl provide. The branched nature also restricts the conformational freedom relative to n-propyl, reducing the entropy penalty upon binding [2]. Compared to a 3-cyclopropyl analog, the isopropyl group lacks the π-character and conformational rigidity of the cyclopropyl ring, which may be advantageous for targets that require some residual flexibility [3]. No binding data are available for the target compound; differentiation is based on well-established steric parameters.

Steric bulk Conformational restriction Shape complementarity

Prioritized Application Scenarios for 5-(Difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole (CAS 1251034-69-1)


Fragment-Based Lead Generation Requiring a Lipophilic, Metabolically Stable, H-Bond-Capable Core

When fragment screening identifies a 1,2,4-triazole hit that requires improved metabolic stability and the ability to donate a hydrogen bond without introducing a metabolically labile hydroxyl group, 5-(difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole serves as a pre-built fragment with a CHF2 bioisostere. The moderate XLogP3 of 1.8 balances solubility and permeability better than a CF3 analog [1], while the isopropyl group provides steric differentiation from ethyl or cyclopropyl fragments. This scenario is supported by the class-level evidence that CHF2 reduces CYP-mediated oxidation [2] and can engage in hydrogen bonding [3].

Kinase Inhibitor Scaffold Optimization Targeting the Hinge Region

In kinase drug discovery, the 1,2,4-triazole ring is a recognized hinge-binding motif. The CHF2 group at the 5-position can donate a hydrogen bond to the hinge backbone carbonyl, mimicking the interaction of a hydroxyl or amino group but with superior metabolic stability [1]. The isopropyl substituent can occupy the hydrophobic pocket adjacent to the gatekeeper residue, where its branched shape may improve selectivity over kinases with smaller pocket residues (e.g., threonine gatekeeper) compared to ethyl or n-propyl analogs [2]. This application is based on general kinase SAR principles and the physical properties of the CHF2 group, not on direct profiling data for this compound.

Agrochemical Lead Optimization for Fungicidal or Herbicidal Triazoles

1,2,4-Triazoles are a privileged scaffold in agrochemicals, particularly as fungicides targeting CYP51. The difluoromethyl group is found in several commercial agrochemicals due to its favorable combination of metabolic stability and lipophilicity [1]. Replacing a 5-methyl group with CHF2 in a triazole lead can extend soil half-life and improve translocation while retaining target potency [2]. The isopropyl group provides differentiation from the ethyl and propyl analogs commonly seen in commercial triazole fungicides, offering a novel IP position. This application scenario is inferred from structure–activity trends in the agrochemical patent literature, not from specific data on this compound.

Chemical Biology Probe Development Requiring a Compact, Tuneable Scaffold

For chemical biology applications requiring a small, cell-permeable probe with a defined interaction profile, 5-(difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole offers a molecular weight of only 161 Da with five heteroatoms capable of engaging biological targets [1]. The CHF2 group provides a spectroscopic handle (19F NMR) for target engagement studies, while its hydrogen-bond donor capacity can be exploited in biophysical assays such as STD-NMR or WaterLOGSY [2]. The low molecular weight and favorable physicochemical profile (HBD=1, HBA=4, RotB=2) make it an attractive starting point for fragment-to-lead campaigns requiring minimal molecular property inflation [3].

Quote Request

Request a Quote for 5-(difluoromethyl)-3-(propan-2-yl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.